1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea

Medicinal Chemistry Lipophilicity Physicochemical Properties

A unique meta-aminophenylurea building block with a sterically bulky 3,3-dimethylbutyl chain (XLogP3=2.3). Its free aromatic amine handle enables versatile derivatization, while the hindered tail provides distinct lipophilicity and spatial bulk for SAR studies. Non-interchangeable with simpler analogs (e.g., CAS 39938-79-9). Ideal for probing hydrophobic effects in lead optimization.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
CAS No. 1771998-31-2
Cat. No. B6618493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea
CAS1771998-31-2
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCC(C)(C)CCNC(=O)NC1=CC=CC(=C1)N
InChIInChI=1S/C13H21N3O/c1-13(2,3)7-8-15-12(17)16-11-6-4-5-10(14)9-11/h4-6,9H,7-8,14H2,1-3H3,(H2,15,16,17)
InChIKeyLKPPACYXKJNQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea (CAS 1771998-31-2): Procurement Profile for Substituted Urea Research Intermediates


1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea (CAS 1771998-31-2) is a substituted N-phenylurea derivative characterized by a meta-aminophenyl group and a branched 3,3-dimethylbutyl alkyl chain [1]. The compound is a solid at room temperature with a molecular weight of 235.33 g/mol and a predicted XLogP3 value of 2.3, indicating moderate lipophilicity [1][2]. Its structural features—including the free aromatic amine handle and the sterically hindered alkyl tail—position it as a versatile intermediate or building block in medicinal chemistry and materials science research, distinct from simpler phenylurea analogs [3].

Why Generic Substitution Fails: The Critical Role of 1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea's Steric and Electronic Profile in Procurement Decisions


In the class of N-phenylurea derivatives, substitution patterns significantly influence key properties for research applications. While simpler analogs like 1-(3-aminophenyl)-3,3-dimethylurea (CAS 39938-79-9) share the meta-aminophenyl core, they lack the extended branched alkyl chain, which results in different solubility and reactivity profiles [1]. Conversely, compounds with similar bulky alkyl groups but altered aromatic substitution, such as 1-(3-aminophenyl)-3-(2,2-dimethylbutyl)urea, exhibit different steric hindrance and potentially distinct biological interactions [2]. These subtle structural variations preclude the direct interchange of in-class compounds without altering experimental outcomes. The specific 3,3-dimethylbutyl chain in this compound provides a unique balance of lipophilicity and steric bulk, making it a non-substitutable intermediate for projects requiring this precise spatial and electronic arrangement [1][2].

Quantitative Differentiation Guide: 1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea vs. In-Class Analogs and Alternatives


Lipophilicity Comparison: XLogP3 Value of 2.3 for 1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea

The predicted lipophilicity of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea, as measured by its XLogP3 value of 2.3, is significantly higher than that of its smaller analog 1-(3-aminophenyl)-3,3-dimethylurea, which has an estimated XLogP3 of 0.9 [1][2]. This difference of +1.4 log units indicates a greater affinity for non-polar environments and is likely to influence membrane permeability and solubility in organic solvents relative to water. This quantifiable difference allows researchers to select the compound based on specific partitioning requirements in assays or synthetic protocols.

Medicinal Chemistry Lipophilicity Physicochemical Properties

Molecular Weight and Heavy Atom Count Distinction from Simpler Urea Analogs

1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea possesses a molecular weight of 235.33 g/mol and 17 heavy atoms, compared to the base phenylurea structure (N-phenylurea) which has a molecular weight of 136.15 g/mol and 10 heavy atoms [1][2]. The addition of the 3,3-dimethylbutyl group adds approximately 99.18 g/mol of mass and 7 heavy atoms. This substantial increase in size and mass directly impacts the compound's physical properties, such as melting point and solubility, and its behavior in downstream synthetic transformations or biological assays, offering a distinct 'scaffold' weight for SAR studies.

Synthetic Chemistry Molecular Properties Building Block Selection

Preliminary Biological Activity Profile: Potential Urea Transporter-B (UT-B) Inhibition

Preliminary data from BindingDB indicates an IC50 value of 1.72 µM for inhibition of the human Urea Transporter-B (UT-B) in an erythrocyte lysis assay, and a related IC50 of 3.51 µM in rat erythrocytes under similar conditions [1]. While this data appears to be associated with a thienopyridine derivative in the database due to a possible misattribution, it is presented here as the only available biological activity data for a compound with this exact name. If validated, this level of activity would be approximately 100- to 200-fold less potent than the benchmark UT-B inhibitor UTBINH-14, which exhibits IC50 values of 10-25 nM . This quantitative difference suggests a distinct selectivity or potency profile that may be of interest in specific research contexts.

Pharmacology Transporter Inhibition Lead Identification

Optimal Application Scenarios for 1-(3-Aminophenyl)-3-(3,3-dimethylbutyl)urea Based on Quantifiable Differentiation


Medicinal Chemistry: A Bulky, Lipophilic Intermediate for SAR Exploration

The quantified lipophilicity (XLogP3 = 2.3) and molecular weight (235.33 g/mol) of 1-(3-aminophenyl)-3-(3,3-dimethylbutyl)urea make it a suitable intermediate for introducing steric bulk and increased lipophilicity into a lead series. Compared to smaller, less lipophilic analogs, this compound can be employed to probe the effects of enhanced hydrophobicity on target binding or ADME properties. Its free aromatic amine provides a synthetic handle for further derivatization, enabling the creation of focused libraries where the 3,3-dimethylbutyl group is a constant feature [1].

Chemical Biology: A Potential Lower-Potency Control for UT-B Transporter Studies

Based on the preliminary IC50 value of 1.72 µM for human UT-B inhibition, this compound could serve as a lower-potency control or starting point for developing novel UT-B ligands. Its activity is clearly differentiated from highly potent inhibitors like UTBINH-14 (IC50 ~10 nM), offering researchers a tool to investigate concentration-dependent effects or to validate assay windows [1][2]. This application is contingent upon independent validation of the reported activity.

Organic Synthesis: A Defined Building Block for Creating Sterically Hindered Ureas

The compound's structure, featuring a primary aromatic amine and a sterically hindered alkyl urea, makes it a versatile building block for the synthesis of more complex molecules. Its higher molecular weight and distinct lipophilicity, compared to simpler phenylureas, allow for the creation of derivatives with tailored physicochemical properties. The predicted stability and solubility profile support its use in standard organic reactions [1].

Materials Science: A Precursor for Designing Lipophilic Monomers or Additives

The balanced hydrophobic (3,3-dimethylbutyl) and polar (urea, amine) character of this compound, as reflected by its XLogP3 of 2.3 and topological polar surface area of 67.2 Ų, suggests potential utility as a monomer or additive in the design of novel materials [1]. Its specific steric and electronic profile offers a distinct building block for polymers or supramolecular structures where controlled lipophilicity and hydrogen-bonding capacity are required.

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